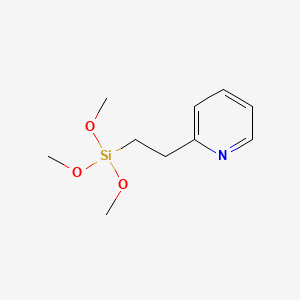

2-(Trimethoxysilylethyl)pyridine

Übersicht

Beschreibung

2-(Trimethoxysilylethyl)pyridine is an organosilicon compound with the chemical formula C10H17NO3Si. It is a colorless to yellowish liquid that is soluble in common organic solvents such as alcohols, ketones, and ethers . This compound is commonly used as a functional group conversion reagent in organic synthesis and as a surface modifier to improve the wettability and adhesion of materials .

Vorbereitungsmethoden

The synthesis of 2-(Trimethoxysilylethyl)pyridine is typically achieved by reacting 2-bromoethyltrimethoxysilane with pyridine in the presence of a base . This reaction replaces the bromo group with a pyridyl group to produce the target compound. The reaction conditions usually involve the use of a solvent such as toluene and a base like potassium carbonate .

Analyse Chemischer Reaktionen

2-(Trimethoxysilylethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethoxysilyl group can be replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions to form bonds with other organic or inorganic materials, enhancing properties such as adhesion and mechanical strength.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1 Functionalization of Sol-Gel Materials

One of the prominent applications of 2-(trimethoxysilylethyl)pyridine is in the functionalization of sol-gel materials for electrochemical sensing. The compound has been used to create pyridine-functionalized sol-gel electrodes that exhibit enhanced sensitivity and selectivity in detecting chromium(VI) ions. A study demonstrated the effectiveness of these electrodes, showing significant removal rates of Cr(VI) from solutions:

| Gel Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Removed |

|---|---|---|---|

| Blank Gels | 19.6 | 18.7 ± 0.9 | 4.5 ± 0.5% |

| Pyridine-Functionalized Batch 1 | 20.7 | 4.7 ± 0.3 | 77.3 ± 1.4% |

| Pyridine-Functionalized Batch 2 | 20.6 | 3.8 ± 0.1 | 81.7 ± 0.5% |

| Pyridine-Functionalized Batch 3 | 20.7 | 4.3 ± 0.2 | 79.1 ± 1.1% |

This data illustrates the compound's ability to enhance the adsorption and detection capabilities of sol-gel materials, making it valuable for environmental monitoring applications .

1.2 Biocidal Properties

Research has also focused on the synthesis of quaternary pyridinium salts derived from this compound, which exhibit biocidal properties against various bacteria and fungi. The synthesis involves N-alkylation reactions with various alkyl halides, leading to the formation of pyridinium salts that can be utilized in antimicrobial applications .

Medicinal Chemistry Applications

2.1 Anticonvulsant and Anxiolytic Properties

In medicinal chemistry, derivatives of pyridine, including those functionalized with silane groups like this compound, have been investigated for their neuroactive properties. Some studies have shown that compounds with similar structures exhibit significant anticonvulsant and anxiolytic effects, suggesting potential therapeutic applications in treating neurological disorders .

Case Studies

3.1 Synthesis and Characterization of Quaternary Pyridinium Salts

A notable case study involved the synthesis of quaternary pyridinium salts from the functionalization of silsesquioxanes with pyridine derivatives like this compound. The study highlighted the successful formation of these salts and their potential as biocides, showcasing their effectiveness against a range of microbial strains .

3.2 Environmental Applications in Chromium Detection

Another case study focused on the application of pyridine-functionalized sol-gels for detecting chromium(VI) in contaminated water sources. The results indicated that these functionalized gels could significantly reduce chromium levels, demonstrating their utility in environmental remediation efforts .

Wirkmechanismus

The mechanism of action of 2-(Trimethoxysilylethyl)pyridine involves the formation of strong covalent bonds with various substrates through its trimethoxysilyl group. This group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds . This process enhances the adhesion, durability, and stability of the modified surfaces.

Vergleich Mit ähnlichen Verbindungen

2-(Trimethoxysilylethyl)pyridine is unique among organosilicon compounds due to its pyridine moiety, which imparts additional functionality and reactivity. Similar compounds include:

2-(4-Pyridylethyl)triethoxysilane: This compound has a similar structure but with triethoxysilyl groups instead of trimethoxysilyl groups.

Phenethyltrichlorosilane: This compound contains a phenethyl group instead of a pyridyl group and uses trichlorosilyl groups.

These similar compounds differ in their reactivity and applications, with this compound offering unique advantages in terms of its ability to form stable bonds and modify surface properties effectively.

Biologische Aktivität

2-(Trimethoxysilylethyl)pyridine is a silane compound that has garnered attention for its diverse biological activities. This compound, often used in various applications including catalysis and materials science, exhibits potential in biocidal and antimicrobial activities, as well as in environmental applications such as heavy metal ion removal. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure and Properties

This compound is characterized by its trimethoxysilyl group attached to a pyridine ring. The general formula can be represented as:

This structure allows it to interact with various substrates, enhancing its functional properties in biological and chemical processes.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound can significantly inhibit the growth of various microorganisms. In a study focusing on silane-treated silica filter media, it was demonstrated that this compound exhibited substantial antimicrobial activity against common pathogens, suggesting its potential use in water purification and food safety applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella typhimurium | 20 |

Heavy Metal Ion Removal

Another significant application of this compound is in environmental remediation, particularly for the removal of heavy metals like chromium (Cr(VI)). A study demonstrated that gels functionalized with this compound could effectively preconcentrate Cr(VI) from aqueous solutions. The results showed an impressive removal efficiency, indicating its potential utility in environmental cleanup efforts .

Table 2: Cr(VI) Removal Efficiency Using Functionalized Gels

| Gel Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Removal |

|---|---|---|---|

| Blank Gel | 20.0 | 19.0 | 5.0 |

| Pyridine-Functionalized Gel | 20.0 | 3.8 | 81.7 |

The mechanism underlying the biological activity of this compound involves its ability to form stable complexes with metal ions and interact with microbial cell membranes. The silane group enhances the compound's adhesion to surfaces, which may facilitate its antimicrobial action by disrupting cellular integrity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal properties at higher concentrations.

Case Study 2: Environmental Application

A field study was conducted to assess the effectiveness of this compound in removing Cr(VI) from contaminated water sources. The study employed functionalized silica gels containing this compound, yielding significant reductions in Cr(VI) levels over a specified contact time, thereby confirming its practical applicability in environmental remediation.

Eigenschaften

IUPAC Name |

trimethoxy(2-pyridin-2-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZMLSWFBPLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375188 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-65-4 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(trimethoxysilylethyl)pyridine interact with surfaces and what are the implications for material modification?

A1: this compound exhibits a unique ability to form multilayer films on hydroxylated silicon dioxide (SiO2) surfaces. [] This interaction stems from the molecule's trimethoxysilane group, which undergoes hydrolysis and condensation reactions with surface hydroxyl groups. This process leads to the formation of siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the surface. [] The presence of the pyridine group introduces additional functionality, making it possible to further modify the surface or use it as a ligand for metal complexation. [, ]

Q2: What is the role of this compound in synthesizing functionalized mesoporous materials?

A2: this compound can be effectively incorporated into the framework of periodic mesoporous organosilicas (PMOs). [] During the synthesis, the molecule acts as a co-condensation agent alongside other organosilanes and a structure-directing agent like cetyltrimethylammonium chloride (CTAC). [] The resulting PMOs possess a periodic porous structure with the pyridine functionality readily accessible within the pores. This allows for further functionalization or the creation of catalytic sites within the material. []

Q3: How can this compound be used to immobilize rhodium catalysts and what are the advantages of this approach?

A3: The pyridine group in this compound can act as a ligand for transition metals like rhodium. This property has been exploited to immobilize rhodium complexes onto silica surfaces for catalytic applications. [, ] Several methods have been employed, including reacting a pre-formed rhodium complex with functionalized silica or incorporating the complex during the sol-gel process. [] Immobilizing the catalyst offers several advantages, such as easier separation from the reaction mixture, potential for catalyst reuse, and reduced leaching of the metal into the product. [, ]

Q4: What types of catalytic reactions have been explored using rhodium complexes immobilized with this compound?

A4: Rhodium complexes immobilized on silica using this compound have demonstrated effectiveness in catalyzing both methanol carbonylation and alkene hydrosilylation reactions. [, ] In the case of methanol carbonylation, the immobilized catalysts showed promising activity and stability, showcasing their potential for industrial applications. [] For hydrosilylation reactions, the immobilized rhodium complexes exhibited higher activity compared to their homogeneous counterparts, highlighting the beneficial effect of immobilization on catalyst performance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.